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molecular formula C14H12O3 B119946 Benzilic acid CAS No. 76-93-7

Benzilic acid

Cat. No. B119946
M. Wt: 228.24 g/mol
InChI Key: UKXSKSHDVLQNKG-UHFFFAOYSA-N
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Patent
US06852728B2

Procedure details

25.0 g (0.095 mol) of 4,4′-difluorobenzilic acid is added to freshly prepared sodium ethoxide solution containing 2.17 g (0.095 mol) of sodium and 200 ml of ethanol at 20° C. and stirred for 3 hours. The solution is evaporated to dryness, the residue is dissolved in DMF, 22.57 g (0.16 mol) of methyl iodide is added dropwise at 20° C., and the mixture is stirred for 24 hours. It is worked up and purified analogously to compound 12b. Yield: 21.06 g (80% of theory).
Name
4,4′-difluorobenzilic acid
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
22.57 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:19]=[CH:18][C:5]([C:6]([C:11]2[CH:16]=[CH:15][C:14](F)=[CH:13][CH:12]=2)([OH:10])[C:7]([OH:9])=[O:8])=[CH:4][CH:3]=1.[O-]CC.[Na+].[Na].CI>C(O)C>[C:7]([OH:9])(=[O:8])[C:6]([C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)([C:5]1[CH:18]=[CH:19][CH:2]=[CH:3][CH:4]=1)[OH:10] |f:1.2,^1:23|

Inputs

Step One
Name
4,4′-difluorobenzilic acid
Quantity
25 g
Type
reactant
Smiles
FC1=CC=C(C(C(=O)O)(O)C2=CC=C(C=C2)F)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Two
Name
Quantity
2.17 g
Type
reactant
Smiles
[Na]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
22.57 g
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution is evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in DMF
STIRRING
Type
STIRRING
Details
the mixture is stirred for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
purified analogously to compound 12b

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C(O)(C1=CC=CC=C1)C1=CC=CC=C1)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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